Ethyl 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-5-carboxylate
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Overview
Description
Ethyl 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-5-carboxylate is a heterocyclic compound that belongs to the oxazine family This compound is characterized by its unique structure, which includes an oxazine ring fused with a benzene ring and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-5-carboxylate typically involves a multi-step process. One common method involves the reaction of an amine with formaldehyde to form an N,N-dihydroxymethylamine intermediate. This intermediate then reacts with a phenol derivative under elevated temperatures to form the oxazine ring . The reaction conditions often require a solvent and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve flow chemistry techniques, which allow for the continuous synthesis of the compound in a controlled environment. This method can enhance the yield and purity of the product while reducing the reaction time .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazine derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where different substituents can be introduced into the oxazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various substituted oxazine derivatives, which can have different functional groups attached to the oxazine ring. These derivatives can exhibit unique chemical and biological properties .
Scientific Research Applications
Ethyl 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other industrial chemicals .
Mechanism of Action
The mechanism of action of ethyl 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-5-carboxylate involves its interaction with specific molecular targets. For example, certain derivatives of this compound have been shown to inhibit protoporphyrinogen oxidase, an enzyme involved in the biosynthesis of heme . This inhibition can lead to the accumulation of protoporphyrinogen, which can have various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazine-6-carboxylate
- N-ethyl-3-oxo-2-(substituted-phenylamino)-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxamides
- 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-sulfonamide
Uniqueness
Ethyl 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-5-carboxylate is unique due to its specific structural features, such as the ethyl ester group and the position of the oxazine ring. These features can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .
Properties
Molecular Formula |
C11H11NO4 |
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Molecular Weight |
221.21 g/mol |
IUPAC Name |
ethyl 3-oxo-4H-1,4-benzoxazine-5-carboxylate |
InChI |
InChI=1S/C11H11NO4/c1-2-15-11(14)7-4-3-5-8-10(7)12-9(13)6-16-8/h3-5H,2,6H2,1H3,(H,12,13) |
InChI Key |
QBUPQORSCYGLED-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C(=CC=C1)OCC(=O)N2 |
Origin of Product |
United States |
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